![molecular formula C16H16O3 B11160460 5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11160460.png)
5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with the molecular formula C16H16O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the furochromene ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
- 9-ethyl-2,3,4-trimethyl-7H-furo[3,2-f]chromen-7-one
- 5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern on the furochromene ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one?
- Methodology : Multi-step organic synthesis starting from coumarin or psoralen derivatives. For example, halogenation at specific positions (e.g., chloromethylation at C3) followed by alkylation or coupling reactions to introduce ethyl and methyl groups. Optimize reaction conditions (e.g., anhydrous solvents, controlled temperatures) to minimize side products. Purification via column chromatography and characterization using NMR (¹H, ¹³C), HPLC, and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR : Confirm substituent positions and stereochemistry.
- MS : Verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve ambiguities in complex regiochemistry.
- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., prostate, breast) to evaluate IC₅₀ values.
- Enzyme inhibition : Test immunoproteasome β5i subunit activity via fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell lysates .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodology : Perform stability studies in simulated biological fluids (e.g., PBS, DMEM) at 37°C. Monitor degradation over 24–72 hours using LC-MS and compare peak areas to quantify half-life .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of immunoproteasome inhibitors?
- Methodology :
- Substituent variation : Synthesize analogs with modified ethyl/methyl groups or electrophilic warheads (e.g., oxathiazolone).
- Activity testing : Compare β5i inhibition potency (IC₅₀) and selectivity over constitutive proteasome β5 subunit.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with the immunoproteasome’s catalytic site .
Q. What experimental approaches elucidate the mechanism of apoptosis induction in cancer cells?
- Methodology :
- p53 activation : Perform Western blotting for p53, p21, and Bax in treated vs. untreated prostate cancer cells.
- Caspase assays : Measure caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC).
- Flow cytometry : Quantify apoptosis using Annexin V/PI staining .
Q. How can contradictions in reported bioactivities (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
- Methodology :
- Dose-response studies : Test a broad concentration range (nM–µM) to identify therapeutic windows.
- Cell-type specificity : Compare activity across multiple lineages (e.g., immune cells vs. cancer cells).
- Pathway analysis : Use RNA-seq or phosphoproteomics to map divergent signaling pathways .
Q. What in vivo models are appropriate for evaluating antidiabetic or anticancer potential?
- Methodology :
- Diabetes : Use streptozotocin-induced diabetic rats; monitor blood glucose, HbA1c, and AGEs (advanced glycation end products) after oral administration.
- Cancer : Employ xenograft models (e.g., PC3 prostate tumors in mice) to assess tumor growth inhibition and survival .
Q. How do specific substituents (e.g., ethyl at C5) influence bioavailability and metabolic stability?
- Methodology :
- LogP measurement : Determine octanol-water partitioning via shake-flask method.
- Microsomal stability : Incubate with liver microsomes; quantify parent compound remaining via LC-MS.
- CYP450 inhibition : Screen for interactions using recombinant enzymes .
Q. What in silico tools predict off-target effects or toxicity risks?
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-ethyl-2,3,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H16O3/c1-5-11-6-14(17)19-16-9(3)15-12(7-13(11)16)8(2)10(4)18-15/h6-7H,5H2,1-4H3 |
InChI Key |
JKSCCNYNBSJENL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=C3C(=C(OC3=C2C)C)C |
Origin of Product |
United States |
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